SR32229

Description

SR32229 is a synthetic compound of significant interest in pharmacological and chemical research due to its unique structural and functional properties. For instance, compounds with halogenated aromatic rings (e.g., bromine or chlorine substituents) often exhibit bioactivity in drug discovery . SR32229’s molecular structure likely includes a heterocyclic core, as seen in bioactive imidazole derivatives (e.g., 2-(4-nitrophenyl)benzimidazole), which are known for their roles in enzyme inhibition and antimicrobial activity .

Key properties of SR32229 may include:

- Molecular weight: Estimated to range between 200–250 g/mol, similar to brominated or chlorinated aromatic compounds .

- Solubility: Predicted Log S values (ESOL) between -2.5 and -3.0, indicating moderate solubility in organic solvents like tetrahydrofuran (THF) .

- Synthesis: Likely involves catalytic methods (e.g., palladium-based catalysts) and green chemistry principles, as described for structurally related compounds .

Properties

IUPAC Name |

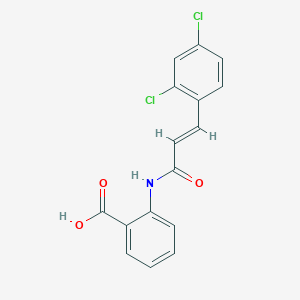

2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3/c17-11-7-5-10(13(18)9-11)6-8-15(20)19-14-4-2-1-3-12(14)16(21)22/h1-9H,(H,19,20)(H,21,22)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENGEUCBCFGAH-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic route often includes the use of reagents such as dichlorophenylacrylamide and benzoic acid derivatives . Reaction conditions may involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

SR32229 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: SR32229 can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SR32229 has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of protease inhibitors.

Biology: The compound is utilized in biological research to understand its effects on viral proteases and potential antiviral activity.

Medicine: SR32229 is investigated for its therapeutic potential in treating viral infections, particularly those caused by coronaviruses.

Mechanism of Action

The mechanism of action of SR32229 involves the inhibition of the SARS-CoV-2 viral 3C-like protease . This protease is essential for the replication of the virus, and by inhibiting its activity, SR32229 can potentially reduce viral replication. The molecular targets include the active site of the protease, where SR32229 binds and prevents the protease from processing viral polyproteins .

Comparison with Similar Compounds

Structural Features :

Functional Comparison :

- Bioavailability : Log S (ESOL) = -2.47, indicating lower solubility than SR32229 (hypothesized Log S = -2.3). This may limit its pharmacokinetic efficacy compared to SR32229 .

- Synthesis : Uses A-FGO catalysts in THF under reflux, achieving a 98% yield . SR32229’s synthesis may employ similar catalysts but optimized for higher stereoselectivity.

Applications : Primarily used in organic intermediates; lacks the pharmacological targeting observed in SR32229 derivatives .

Compound B (CAS 1046861-20-4)

Structural Features :

Functional Comparison :

- Reactivity : The boron group enhances electrophilic reactivity, enabling cross-coupling reactions—a feature SR32229 may lack due to its hypothesized nitrogen-rich structure .

- Toxicity : Exhibits a higher hazard rating (H302: harmful if swallowed) compared to SR32229, which may have safer handling profiles due to stabilized intermediates .

Comparative Data Table

Research Findings and Implications

- Efficacy : SR32229’s nitrogen-rich heterocycles may enhance receptor binding compared to Compound A’s carboxylate groups, as seen in benzimidazole-based drugs .

- Thermal Stability : Unlike Compound B, SR32229’s lack of boron may reduce sensitivity to hydrolysis, improving shelf life .

- Synthetic Scalability : Both SR32229 and Compound A utilize recyclable catalysts, aligning with green chemistry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.